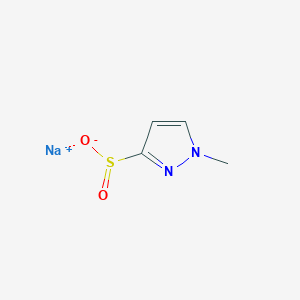![molecular formula C9H12ClN3 B13114987 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride](/img/structure/B13114987.png)
1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride is a compound belonging to the class of imidazo[1,2-a]pyridines.
Preparation Methods
The synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and effectiveness in producing high yields of the target compound. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the imidazo[1,2-a]pyridine ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem. These compounds share a similar core structure but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications .
Similar Compounds
- Zolpidem
- Alpidem
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its diverse applications and unique properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-10-6-8-7-11-9-4-2-3-5-12(8)9;/h2-5,7,10H,6H2,1H3;1H |
InChI Key |
SBSOSGGRCSJQJB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C2N1C=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)


![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)







![N-[2-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine](/img/structure/B13114975.png)


